Lipophilicity vs. Phenylurea
N-(3,4-dimethylphenyl)urea demonstrates a 2.7-fold higher computed LogP value (2.38) compared to unsubstituted phenylurea (0.88) [1]. This difference in lipophilicity directly influences the compound's solubility and ability to partition into non-polar environments, making it a preferred choice for applications requiring increased membrane permeability or altered aqueous solubility.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.38 |
| Comparator Or Baseline | Phenylurea LogP = 0.88 |
| Quantified Difference | ΔLogP = +1.50 (2.7-fold increase) |
| Conditions | Computed value from molecular structure using standard algorithms (ChemSrc, ChemBase) |
Why This Matters
Higher lipophilicity expands the range of non-polar solvents in which the compound can be used and influences biological membrane partitioning, directly impacting experimental design.
- [1] ChemBase. phenylurea. Log P: 0.87741065. https://www.chembase.cn/details/250504.html (accessed 2026-04-18). View Source
